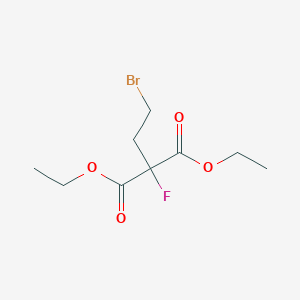
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% (TTE-TFMB) is an organic compound that is used as an intermediate in the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly volatile. TTE-TFMB is a relatively new compound, having only been developed in the past few decades. It has a wide range of applications in the synthesis of organic compounds and has been used in a variety of scientific applications.
Mécanisme D'action
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is a reactive compound and can react with a variety of other compounds to form new products. It can react with alkenes, aromatics, and other compounds to form new products. The reaction mechanism of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% involves the abstraction of a chlorine atom from the trichloroethyl group, followed by the addition of the trifluoromethoxy group to the resulting carbocation. The reaction is believed to proceed via a nucleophilic addition-elimination mechanism.
Biochemical and Physiological Effects
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to be an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and chemicals. Additionally, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. It has also been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. Additionally, it is a relatively safe compound and does not pose a significant health risk. However, it is a highly volatile compound and must be handled with care.
Orientations Futures
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has a wide range of potential applications and is a promising compound for further research. Potential future directions include the development of new synthesis methods for the production of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, the development of new applications for 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%, and the exploration of new biochemical and physiological effects of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96%. Additionally, further research could be conducted to explore the potential toxicity of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and to evaluate the safety of its use in various applications.
Méthodes De Synthèse
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% is synthesized via the reaction of trichloroethylene (TCE) with trifluoromethoxybenzene (TFMB). The reaction is catalyzed by a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The reaction is carried out at a temperature of 60-90°C and a pressure of 0.1-1.0 MPa. The reaction produces a mixture of 2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% and other byproducts, which can be separated by distillation.
Applications De Recherche Scientifique
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene, 96% has been used in various scientific research applications, such as the synthesis of polymers and pharmaceuticals. It has also been used as a reagent in the synthesis of organic compounds. Additionally, it has been used in the preparation of catalysts for the production of polymers and in the synthesis of surfactants and other chemicals.
Propriétés
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3O/c10-8(11,12)5-6-3-1-2-4-7(6)16-9(13,14)15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZROSUHOXKELBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2',2',2'-Trichloroethyl)-(trifluoromethoxy)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)



![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)



